molecular formula C27H30N4O4 B11586778 (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide

(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide

Cat. No.: B11586778
M. Wt: 474.6 g/mol
InChI Key: AXIRXNOVJWYFOQ-HTXNQAPBSA-N
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Description

(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin-4-one core, the introduction of the tert-butylphenoxy group, and the final coupling with the cyano and ethoxypropyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its interactions with biological molecules, such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its interactions with specific molecular targets may lead to the development of new treatments for various diseases.

Industry

In industry, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and resulting in the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide
  • (2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide

Uniqueness

Compared to similar compounds, (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide stands out due to the presence of the tert-butylphenoxy group. This group can influence the compound’s reactivity, stability, and interactions with molecular targets, making it unique in its applications and effects.

Properties

Molecular Formula

C27H30N4O4

Molecular Weight

474.6 g/mol

IUPAC Name

(E)-3-[2-(4-tert-butylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide

InChI

InChI=1S/C27H30N4O4/c1-5-34-16-8-14-29-24(32)19(18-28)17-22-25(30-23-9-6-7-15-31(23)26(22)33)35-21-12-10-20(11-13-21)27(2,3)4/h6-7,9-13,15,17H,5,8,14,16H2,1-4H3,(H,29,32)/b19-17+

InChI Key

AXIRXNOVJWYFOQ-HTXNQAPBSA-N

Isomeric SMILES

CCOCCCNC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC=C(C=C3)C(C)(C)C)/C#N

Canonical SMILES

CCOCCCNC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC=C(C=C3)C(C)(C)C)C#N

Origin of Product

United States

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